molecular formula C6H9N3O2S B13731579 5-Amino-6-methyl-2-pyridinesulfonamide CAS No. 329947-26-4

5-Amino-6-methyl-2-pyridinesulfonamide

Cat. No.: B13731579
CAS No.: 329947-26-4
M. Wt: 187.22 g/mol
InChI Key: PCDZAAVCRAOGRP-UHFFFAOYSA-N
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Description

5-Amino-6-methyl-2-pyridinesulfonamide is a heterocyclic compound with the molecular formula C6H9N3O2S. It is characterized by the presence of an amino group, a methyl group, and a sulfonamide group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of 6-methyl-2-pyridinesulfonamide followed by reduction to introduce the amino group . The reaction conditions often involve the use of strong acids and reducing agents.

Industrial Production Methods

Industrial production of 5-Amino-6-methyl-2-pyridinesulfonamide may involve large-scale nitration and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methyl-2-pyridinesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and sulfonamides, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Amino-6-methyl-2-pyridinesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Amino-6-methyl-2-pyridinesulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also participate in enzyme inhibition by binding to active sites and blocking substrate access .

Properties

CAS No.

329947-26-4

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

5-amino-6-methylpyridine-2-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-4-5(7)2-3-6(9-4)12(8,10)11/h2-3H,7H2,1H3,(H2,8,10,11)

InChI Key

PCDZAAVCRAOGRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)S(=O)(=O)N)N

Origin of Product

United States

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